molecular formula C22H25FN2O4 B5023024 methyl (2S,4S,5R)-5-(2-fluorophenyl)-4-[(3-methoxyphenyl)methylcarbamoyl]-1-methylpyrrolidine-2-carboxylate

methyl (2S,4S,5R)-5-(2-fluorophenyl)-4-[(3-methoxyphenyl)methylcarbamoyl]-1-methylpyrrolidine-2-carboxylate

Cat. No.: B5023024
M. Wt: 400.4 g/mol
InChI Key: NQSONAJJGTYVCL-IHPCNDPISA-N
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Description

Methyl (2S,4S,5R)-5-(2-fluorophenyl)-4-[(3-methoxyphenyl)methylcarbamoyl]-1-methylpyrrolidine-2-carboxylate is a complex organic compound with a unique structure that includes a fluorophenyl group, a methoxyphenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,4S,5R)-5-(2-fluorophenyl)-4-[(3-methoxyphenyl)methylcarbamoyl]-1-methylpyrrolidine-2-carboxylate typically involves multiple steps, starting from readily available starting materials

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a nucleophile.

    Introduction of the Methoxyphenyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a methoxyphenyl boronic acid or a methoxyphenyl halide.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized products.

    Reduction: Reduction reactions can occur at the carbonyl group or the fluorophenyl group, potentially leading to the formation of alcohols or reduced aromatic rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halides, organometallic reagents, and various catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can lead to quinones, while reduction of the carbonyl group can lead to alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biology, the compound can be used as a probe to study the interactions of fluorophenyl and methoxyphenyl groups with biological macromolecules. It can also be used in the development of new biochemical assays.

Medicine

In medicine, the compound has potential applications as a drug candidate or a lead compound for the development of new pharmaceuticals. Its unique structure may confer specific biological activities, such as enzyme inhibition or receptor binding.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or coatings, that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of methyl (2S,4S,5R)-5-(2-fluorophenyl)-4-[(3-methoxyphenyl)methylcarbamoyl]-1-methylpyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The fluorophenyl and methoxyphenyl groups can interact with hydrophobic pockets in proteins, while the pyrrolidine ring can provide additional binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorophenyl methyl sulfone: This compound shares the fluorophenyl group but lacks the pyrrolidine ring and the methoxyphenyl group.

    Phenylboronic pinacol esters: These compounds share the aromatic ring structure but have different functional groups and reactivity.

Uniqueness

Methyl (2S,4S,5R)-5-(2-fluorophenyl)-4-[(3-methoxyphenyl)methylcarbamoyl]-1-methylpyrrolidine-2-carboxylate is unique due to its combination of a fluorophenyl group, a methoxyphenyl group, and a pyrrolidine ring. This combination of functional groups provides a unique set of chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

methyl (2S,4S,5R)-5-(2-fluorophenyl)-4-[(3-methoxyphenyl)methylcarbamoyl]-1-methylpyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O4/c1-25-19(22(27)29-3)12-17(20(25)16-9-4-5-10-18(16)23)21(26)24-13-14-7-6-8-15(11-14)28-2/h4-11,17,19-20H,12-13H2,1-3H3,(H,24,26)/t17-,19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSONAJJGTYVCL-IHPCNDPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CC(C1C2=CC=CC=C2F)C(=O)NCC3=CC(=CC=C3)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H](C[C@@H]([C@@H]1C2=CC=CC=C2F)C(=O)NCC3=CC(=CC=C3)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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